molecular formula C16H12N2O3 B1331057 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid CAS No. 306731-76-0

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Cat. No.: B1331057
CAS No.: 306731-76-0
M. Wt: 280.28 g/mol
InChI Key: NZVDHFVMZUBELK-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound (CAS 306731-76-0) consists of a benzoic acid moiety linked to a 4-methyl-1-oxophthalazin core. The phthalazinone ring system incorporates a fused bicyclic structure with a keto group at the 1-position and a methyl substituent at the 4-position. The benzoic acid group is attached at the 4-position of the phthalazinone ring via a single bond, enabling rotational freedom.

Crystallographic data for analogous phthalazinone derivatives (e.g., phthalazin-1(2H)-one) reveal monoclinic or triclinic symmetry, with space groups such as P2₁/c or P. For this compound, hydrogen bonding between the carboxylic acid proton and electron-rich nitrogen or oxygen atoms of the phthalazinone ring likely dictates supramolecular assembly. Intermolecular interactions may include O–H⋯N or O–H⋯O hydrogen bonds, forming extended networks.

Crystallographic Parameters Value
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Space Group (Hypothetical) P2₁/c
Hydrogen Bonding Motifs O–H⋯N, O–H⋯O

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
Proton NMR spectra would reveal distinct signals for the methyl group (δ ~2.5–2.8 ppm, singlet), aromatic protons (δ 6.5–8.5 ppm, multiplet patterns), and the carboxylic acid proton (δ ~10–12 ppm, broad singlet). Carbon-13 NMR would show peaks for the carbonyl carbons (δ ~165–180 ppm), aromatic carbons (δ ~120–150 ppm), and the methyl group (δ ~20–25 ppm).

Infrared (IR) Spectroscopy:

  • Carboxylic Acid: Broad O–H stretch (2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
  • Phthalazinone: C=N and C=O stretches (1650–1600 cm⁻¹), aromatic C–H bending (1450–1500 cm⁻¹).

UV-Vis Spectroscopy:
The compound likely exhibits π→π* transitions in the 250–350 nm range due to conjugation across the phthalazinone and benzoic acid systems. A bathochromic shift may occur compared to simpler benzoic acids due to extended conjugation.

Spectroscopic Data Assignment
IR (O–H) 2500–3300 cm⁻¹
IR (C=O) ~1700 cm⁻¹
UV-Vis λ_max 250–350 nm

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict:

  • Molecular Orbitals:
    • HOMO (π-Orbital): Localized on the phthalazinone ring, contributing to electron-rich regions.
    • LUMO (π*-Orbital): Delocalized across the benzoic acid and phthalazinone systems, influencing reactivity toward electrophiles.
  • Charge Distribution:
    • Partial negative charges on oxygen atoms (C=O, –OH) and nitrogen atoms (N–N in phthalazinone).
    • Partial positive charges on methyl and aromatic carbons.

Key DFT Parameters:

Parameter Value
HOMO Energy ~-8.5 eV
LUMO Energy ~-1.2 eV
HOMO-LUMO Gap ~7.3 eV

Tautomeric Behavior and Conformational Dynamics

The phthalazinone core may exhibit tautomerism between keto-enol forms, though the keto form is stabilized by resonance. The carboxylic acid group can undergo proton transfer in polar solvents, forming a carboxylate anion. Conformational flexibility arises from rotation around the C–N bond linking the benzoic acid to the phthalazinone ring.

Tautomeric Equilibrium:

Form Stability
Keto (Dominant) High (Resonance)
Enol Low (Unstable)

Conformational Analysis:

  • Cis/Trans Isomerism: Restricted due to steric hindrance from the methyl group.
  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize carboxylate anions, altering tautomer distribution.

Properties

IUPAC Name

4-(4-methyl-1-oxophthalazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDHFVMZUBELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350406
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306731-76-0
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid typically involves the following steps:

  • Formation of the Phthalazinone Core: : The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and phthalic anhydride.

  • Introduction of the Methyl Group: : The methyl group is introduced at the 4-position of the phthalazinone ring through alkylation reactions. This step often requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Attachment of the Benzoic Acid Group: : The final step involves the coupling of the phthalazinone derivative with a benzoic acid derivative. This can be achieved through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes classical amidation reactions. For example:

  • Hydrazide Formation : Reaction with hydrazine hydrate in ethanol under reflux yields 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetohydrazide.

    • Conditions : Reflux in ethanol (4–6 h).

    • Yield : 57–76% .

    • Key Data :

      • IR: C=O (1662 cm⁻¹), NH/NH₂ (3329–3444 cm⁻¹) .

      • MS: Molecular ion peak at m/z = 336 .

  • Schiff Base Synthesis : The hydrazide intermediate reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases.

    • Conditions : Reflux in ethanol (3 h).

    • Yield : 74–80% .

Esterification and Alkylation

The benzoic acid group is esterified or alkylated under standard conditions:

  • Ethyl Ester Formation : Reaction with ethyl bromoacetate in acetone/K₂CO₃ produces N-alkyl derivatives.

    • Conditions : Dry acetone, reflux (8–12 h).

    • Yield : 68–72% .

    • Key Data :

      • ¹H NMR: Methylene bridge signal at δ 5.11 .

  • Benzoylation : Treatment with benzoyl chloride yields 2-benzoyl derivatives.

    • Conditions : Steam bath, no solvent.

    • Yield : 65–70% .

Functionalization via Cyclocondensation

The phthalazinone core participates in cyclocondensation reactions:

  • With Phthalic Anhydride : Forms N-(1,3-dioxoisoindolin-2-yl)acetamide derivatives.

    • Conditions : Reflux in acetic acid (6 h).

    • Yield : 43–48% .

    • MS : Molecular ion peak at m/z = 466 .

  • With CS₂/KOH : Produces triazolothiadiazine hybrids.

    • Conditions : Reflux in ethanol (6 h).

    • Yield : 58–63% .

Pharmacophore Hybridization

The compound is coupled with bioactive scaffolds:

  • Glucopyranose Derivatives : Reaction with 2-bromo-2-deoxy-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose yields glycosylated analogs.

    • Conditions : Reflux in dioxane (4 h).

    • Yield : 56–58% .

    • ¹H NMR : Acetyl signals at δ 2.08–2.29 (4COCH₃) .

Reductive Transamidation

Using B₂(OH)₄ in H₂O, the amide group undergoes reductive transamidation with nitro compounds:

  • Conditions : Aqueous medium, 25°C.

  • Yield : 82–88% .

  • Application : Synthesis of N-deuterated amides in D₂O .

Scientific Research Applications

Medicinal Chemistry Applications

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid has been investigated for its biological activities , particularly its potential as an anti-inflammatory and anticancer agent . Research indicates that it may inhibit certain cellular pathways associated with cancer progression, making it a candidate for further pharmacological studies .

Anticancer Properties

Several studies have focused on the compound's interaction with biological targets, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For instance, binding affinity studies have shown that this compound can influence biological pathways relevant to various diseases, including cancer .

Materials Science Applications

The unique chemical structure of this compound also positions it as a valuable building block in materials science. Its properties may be leveraged in the design of new materials with specific characteristics such as conductivity or thermal stability. Researchers are exploring modifications to enhance these properties for applications in electronics and nanotechnology .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several phthalazine derivatives, including this compound. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of phthalazinone derivatives revealed that modifications at specific positions can significantly affect their anticancer activity. This highlights the importance of this compound as a scaffold for designing more potent derivatives .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anti-inflammatory and anticancer properties; interactions with biomolecules
Materials ScienceBuilding block for designing materials with specific properties (conductivity, stability)
Antimicrobial ActivityModerate activity against various bacterial strains
Structure-Activity RelationshipInsights into modifying compounds for enhanced therapeutic efficacy

Mechanism of Action

The mechanism of action of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The phthalazinone moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid (CAS 152567-94-7)

  • Structural Difference: Lacks the methyl group at the phthalazinone 4-position.
  • However, this may diminish metabolic stability compared to the methylated analogue .
  • Application: Used as an intermediate in kinase inhibitor synthesis due to its planar phthalazinone ring .

Methyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate (CAS 389126-76-5)

  • Structural Difference : Contains an ester-linked acetate group instead of a carboxylic acid.
  • Impact: The ester group enhances cell permeability but requires hydrolysis for activation in prodrug strategies.

Heterocyclic Benzoic Acid Derivatives

4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid

  • Structural Difference: Replaces the phthalazinone with an azetidinone (β-lactam) ring.
  • Impact: The β-lactam ring confers susceptibility to enzymatic hydrolysis, limiting stability. The hydroxyl group enables hydrogen bonding but reduces lipophilicity. This compound exhibits antibacterial activity but lower thermal stability than phthalazinone analogues .

4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4)

  • Structural Difference: Incorporates a thiazolidinone ring with a dimethylaminophenyl substituent.
  • Impact: The thiazolidinone moiety enhances metal-chelating capacity, relevant in enzyme inhibition (e.g., BChE). The dimethylamino group increases basicity, altering pharmacokinetic profiles .

Key Observations :

  • The methyl group in the target compound increases logP by ~0.9 compared to the non-methylated phthalazinone analogue, suggesting improved membrane permeability.
  • Thiazolidinone derivatives (e.g., SS4) exhibit higher enzymatic inhibition but lower aqueous solubility due to bulkier substituents .

Biological Activity

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a compound belonging to the phthalazinone derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H12N2O3, with a molecular weight of 280.28 g/mol. The compound features a phthalazinone moiety linked to a benzoic acid group, which contributes to its unique biological properties.

PropertyValue
CAS Number306731-76-0
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The phthalazinone core can modulate enzyme activities and receptor interactions, leading to various biological effects such as:

  • Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

The compound's ability to influence these pathways makes it a candidate for further therapeutic exploration.

Anticancer Properties

Research has indicated that phthalazinone derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A study demonstrated that derivatives with similar structures had IC50 values ranging from 10 µM to 30 µM against specific cancer types, suggesting that this compound may possess comparable efficacy .

Antimicrobial Activity

Additionally, preliminary investigations into the antimicrobial properties of this compound have shown promising results against several pathogens. For example, a recent study reported that certain phthalazinone derivatives could inhibit the growth of Gram-positive bacteria and fungi at concentrations as low as 50 µg/mL .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant reductions in cell viability after 48 hours. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and 30 µg/mL against C. albicans, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with phthalazine derivatives and benzoic acid precursors. Key steps include:

  • Cyclocondensation : Reaction of substituted phthalazines with methyl groups under acidic conditions to form the 1-oxophthalazinone core .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the benzoic acid moiety .
  • Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key ConditionsReference
Cyclocondensation4-Methylphthalazine, HNO₃65–72Reflux in acetic acid
Suzuki CouplingBromophthalazinone, Boronic Acid55–60Pd catalyst, 90°C, 12h

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at C4 of phthalazine, benzoic acid proton at δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., carboxylate dimer formation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~309.1 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Structural Validation : Ensure purity (>95% by HPLC) and confirm identity via 2D NMR (e.g., NOESY for spatial conformation) .
  • Grouping/Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) to predict activity trends .
  • Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to isolate confounding factors .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its core structure?

Methodological Answer:

  • Prodrug Design : Introduce transient hydrophilic groups (e.g., esterification of the carboxylate) that hydrolyze in vivo .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin encapsulation to enhance aqueous solubility .
  • pH Adjustment : Ionize the benzoic acid group (pKa ~4.2) by buffering solutions to pH 7.4 .

Q. How does the electronic configuration of substituents affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The phthalazinone’s carbonyl group activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions .
  • Steric Effects : Methyl at C4 hinders coupling at adjacent positions; use bulky ligands (e.g., XPhos) to improve regioselectivity .
  • DFT Calculations : Predict reactive sites by mapping electrostatic potential surfaces (e.g., higher electron density at C2 of phthalazinone) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) based on the phthalazinone core’s π-π stacking .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–10, UV light, and 40°C/75% RH for 14 days; monitor degradation via HPLC .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylation at the methyl group) in liver microsomes .
  • Plasma Stability Assays : Incubate with rat plasma (37°C, 1h); >80% remaining indicates suitability for IV administration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Reactant of Route 2
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4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

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